

# Ponesimod-d7: A Technical Overview of its Physicochemical Properties and Analytical Determination

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## Compound of Interest

Compound Name: Ponesimod-d7

Cat. No.: B12370682

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This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **Ponesimod-d7**, a deuterated analog of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, Ponesimod. This document details its molecular weight and exact mass, outlines the experimental protocols for their determination, and illustrates the signaling pathway of its non-deuterated counterpart.

## Core Physicochemical Data

The incorporation of seven deuterium atoms into the Ponesimod structure results in a distinct isotopic profile, which is critical for its use as an internal standard in quantitative bioanalytical assays. The key quantitative data for **Ponesimod-d7** are summarized below.

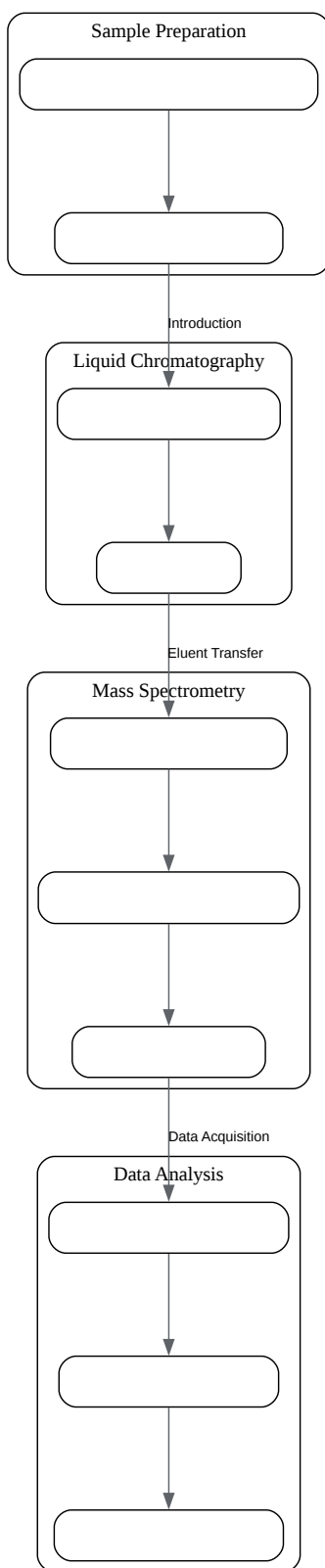
Property	Value	Reference
Molecular Formula	C <sub>23</sub> H <sub>18</sub> D <sub>7</sub> ClN <sub>2</sub> O <sub>4</sub> S	[1]
Molecular Weight	468.02 g/mol	[1]
Exact Mass	467.1649 Da	
Monoisotopic Mass of Ponesimod (non-deuterated)	460.1223562 Da	[2]

## Experimental Determination of Molecular Weight and Exact Mass

The precise determination of the molecular weight and exact mass of deuterated compounds like **Ponesimod-d7** is crucial for their characterization and use in regulated environments. Mass spectrometry is the definitive technique for this purpose.

### Methodology: High-Resolution Mass Spectrometry (HRMS)

A detailed workflow for the characterization of **Ponesimod-d7** using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is outlined below. This method allows for the accurate determination of the isotopic distribution and confirmation of the deuteration pattern.

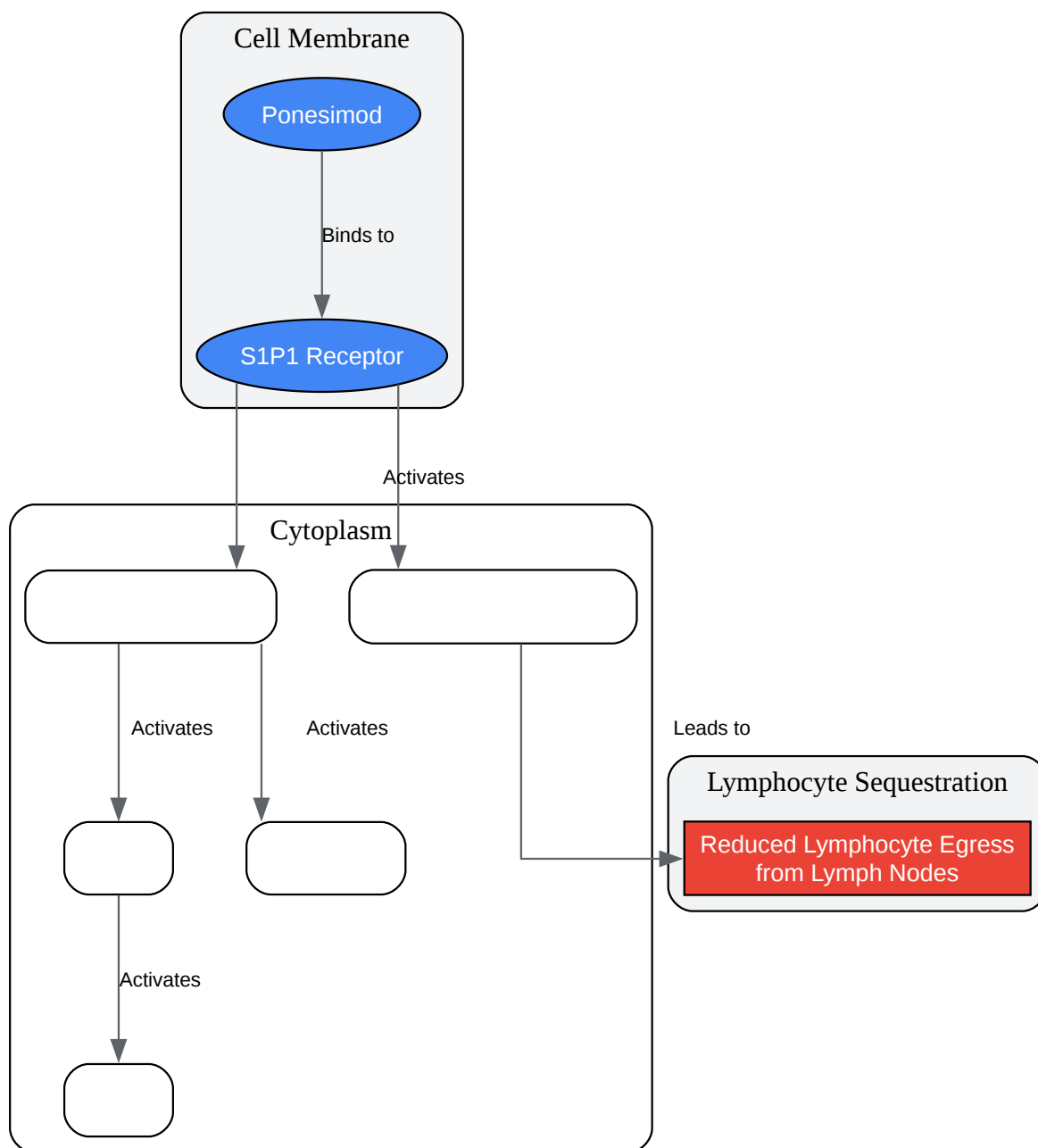


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**Figure 1:** Experimental workflow for the determination of **Ponesimod-d7** molecular weight and exact mass.

## Ponesimod Signaling Pathway

Ponesimod is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). Its mechanism of action involves the functional antagonism of S1P1, leading to the sequestration of lymphocytes in lymph nodes. This prevents their infiltration into the central nervous system, which is a key aspect of its therapeutic effect in autoimmune diseases like multiple sclerosis. The downstream signaling cascades influenced by Ponesimod binding to S1P1 primarily involve the MAPK/ERK and PI3K-Akt pathways.



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## References

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- 2. Ponesimod | C<sub>23</sub>H<sub>25</sub>CIN<sub>2</sub>O<sub>4</sub>S | CID 11363176 - PubChem [pubchem.ncbi.nlm.nih.gov]
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